molecular formula C17H26N2O2 B7063330 N-[(3-hydroxyphenyl)methyl]-3-methyl-2-piperidin-1-ylbutanamide

N-[(3-hydroxyphenyl)methyl]-3-methyl-2-piperidin-1-ylbutanamide

Cat. No.: B7063330
M. Wt: 290.4 g/mol
InChI Key: IHVVUJFDTFLKJD-UHFFFAOYSA-N
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Description

N-[(3-hydroxyphenyl)methyl]-3-methyl-2-piperidin-1-ylbutanamide is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyphenyl group, and a butanamide moiety

Properties

IUPAC Name

N-[(3-hydroxyphenyl)methyl]-3-methyl-2-piperidin-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13(2)16(19-9-4-3-5-10-19)17(21)18-12-14-7-6-8-15(20)11-14/h6-8,11,13,16,20H,3-5,9-10,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVVUJFDTFLKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC(=CC=C1)O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyphenyl)methyl]-3-methyl-2-piperidin-1-ylbutanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the use of a palladium-catalyzed cyclization reaction, which provides an efficient route to biologically relevant arylpiperazines under aerobic conditions . The reaction conditions often include the use of electron-donating and sterically hindered aryl chlorides, which are aminated to afford the desired products in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyphenyl)methyl]-3-methyl-2-piperidin-1-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the butanamide moiety can produce alcohols.

Scientific Research Applications

N-[(3-hydroxyphenyl)methyl]-3-methyl-2-piperidin-1-ylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-hydroxyphenyl)methyl]-3-methyl-2-piperidin-1-ylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide
  • 3-methyl-4-(3-hydroxyphenyl)piperazines

Uniqueness

N-[(3-hydroxyphenyl)methyl]-3-methyl-2-piperidin-1-ylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

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